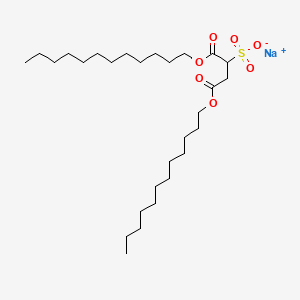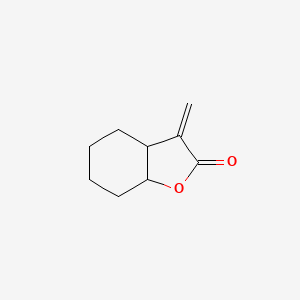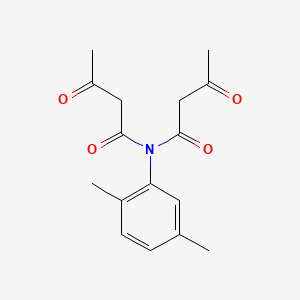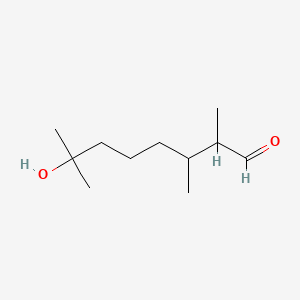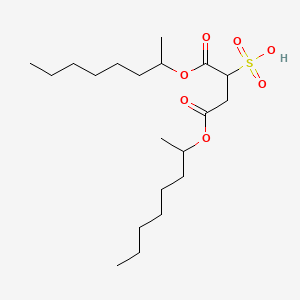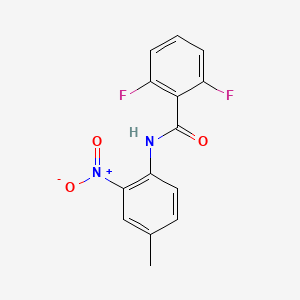
Uranium selenide (USe2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uranium diselenide is a compound composed of uranium and selenium, with the chemical formula USe₂. It is known for its unique properties, including ferromagnetism at temperatures below 14 K. The compound crystallizes in an orthorhombic system, similar to the PbCl₂ family, with unit cell dimensions of a: 7.455 Å, b: 4.2320 Å, and c: 8.964 Å .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Uranium diselenide can be synthesized through various methods. One common approach involves the direct reaction of uranium and selenium at high temperatures. The reaction typically occurs in a sealed tube to prevent the escape of selenium vapors. The reaction conditions often include temperatures ranging from 500°C to 700°C.
Industrial Production Methods: Industrial production of uranium diselenide may involve more sophisticated techniques, such as chemical vapor transport or solid-state reactions. These methods ensure high purity and controlled stoichiometry of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Uranium diselenide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form uranium oxides and selenium oxides.
Reduction: Reduction reactions can convert uranium diselenide to lower oxidation states of uranium.
Substitution: Selenium atoms in uranium diselenide can be substituted with other chalcogens like tellurium.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as hydrogen or hydrazine are often used.
Substitution: Tellurium can be introduced under controlled conditions to form mixed chalcogenides.
Major Products:
Oxidation: Uranium oxides (e.g., UO₂) and selenium oxides (e.g., SeO₂).
Reduction: Lower oxidation states of uranium compounds.
Substitution: Mixed chalcogenides like uranium ditelluride.
Applications De Recherche Scientifique
Uranium diselenide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other uranium compounds and in studies of chalcogenide chemistry.
Biology and Medicine: While direct applications in biology and medicine are limited, its unique properties make it a subject of interest in radiopharmaceutical research.
Mécanisme D'action
The ferromagnetic properties of uranium diselenide are attributed to the alignment of magnetic moments of uranium atoms below the Curie temperature of 14 K. The substitution of selenium with tellurium can expand the lattice and increase the ferromagnetic Curie temperature, enhancing its magnetic properties .
Comparaison Avec Des Composés Similaires
Uranium ditelluride (UTe₂): Similar in structure but with tellurium instead of selenium.
Uranium disulfide (US₂): Another chalcogenide with sulfur instead of selenium.
Uniqueness: Uranium diselenide’s unique ferromagnetic properties at low temperatures and its ability to form mixed chalcogenides with tellurium make it distinct from other uranium chalcogenides. Its orthorhombic crystal structure and specific unit cell dimensions further differentiate it from similar compounds .
Propriétés
Numéro CAS |
12138-21-5 |
|---|---|
Formule moléculaire |
Se2U |
Poids moléculaire |
395.97 g/mol |
Nom IUPAC |
bis(selanylidene)uranium |
InChI |
InChI=1S/2Se.U |
Clé InChI |
WIQPIQPRLFROPS-UHFFFAOYSA-N |
SMILES canonique |
[Se]=[U]=[Se] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13744030.png)
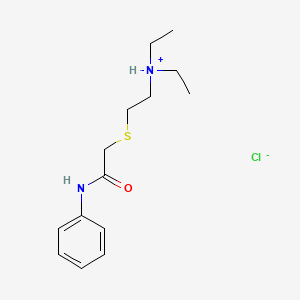
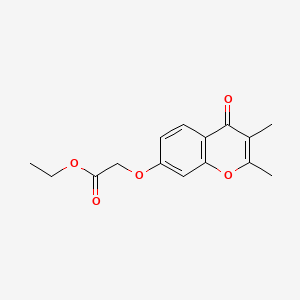
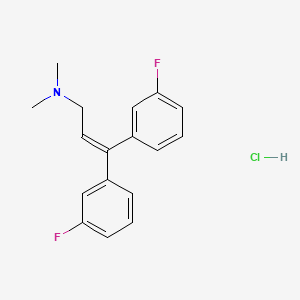
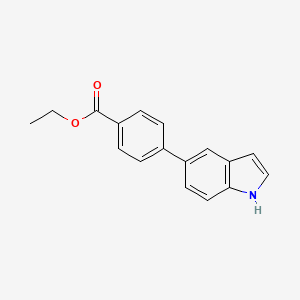
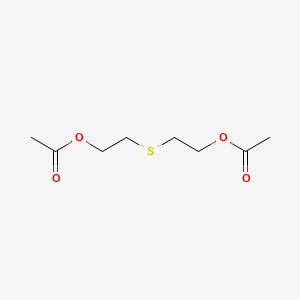
![6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid](/img/structure/B13744054.png)
